pentalenolactone E
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(4aR,6aS,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,9,11H,1,5-7H2,2-3H3,(H,16,17)/t9-,11+,15-/m1/s1 |
InChI Key |
VDWJABPVVAYLBS-BPYAMOTFSA-N |
Isomeric SMILES |
CC1(C[C@H]2C=C([C@H]3[C@]2(C1)C(=C)C(=O)OC3)C(=O)O)C |
Canonical SMILES |
CC1(CC2C=C(C3C2(C1)C(=C)C(=O)OC3)C(=O)O)C |
Origin of Product |
United States |
Historical Context and Research Significance of Pentalenolactone E
Discovery and Isolation from Microbial Sources
Pentalenolactone (B1231341) E belongs to the pentalenolactone family of metabolites, a group of sesquiterpenoid antibiotics. The parent compound, pentalenolactone, was first isolated in the 1950s from Streptomyces roseogriseus. mdpi.com Pentalenolactone E, specifically, has been identified as a naturally occurring analogue within this family and has been isolated from various Streptomyces species. nih.gov These soil-dwelling, Gram-positive bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. mdpi.comnih.gov
The isolation of this compound is often achieved through the fermentation of a pentalenolactone-producing Streptomyces strain, followed by extraction and chromatographic purification of the culture broth. mdpi.com Research on Streptomyces avermitilis, a known producer of the anti-parasitic agent avermectin, revealed that it also possesses the gene cluster for pentalenolactone biosynthesis. nih.govfigshare.com Subsequent investigations of its metabolic profile confirmed the presence of pentalenolactone-related compounds. nih.govnih.gov this compound, along with other analogues like pentalenolactone D and F, are considered intermediates or shunt products in the complex biosynthetic pathway leading to the final pentalenolactone structure. nih.govnih.gov For instance, studies on Streptomyces sp. NRRL S-4, guided by genome mining, led to the isolation of new pentalenolactone analogues, further confirming the functional pathway in this organism. mdpi.com
| Producing Organism (Example) | Compound Family | Isolated Compound |
| Streptomyces roseogriseus | Pentalenolactones | Pentalenolactone |
| Streptomyces avermitilis | Pentalenolactones | Pentalenolactone F, Pentalenic acid |
| Streptomyces sp. NRRL S-4 | Pentalenolactones | 1-deoxy-8α-hydroxypentalenic acid, 1-deoxy-9β-hydroxy-11-oxopentalenic acid |
| Various Streptomyces species | Pentalenolactones | This compound |
This compound within the Sesquiterpenoid Antibiotic Family
This compound is classified as a sesquiterpenoid, a large and diverse class of natural products derived from the C15 precursor, farnesyl diphosphate (B83284). nih.govnih.gov Specifically, it is a member of the pentalenolactone family, which are characterized by a distinctive tricyclic carbon skeleton. mdpi.com The biosynthesis of this core structure begins with the cyclization of farnesyl diphosphate to the parent hydrocarbon, pentalenene (B1246303). nih.govnih.gov A series of subsequent oxidative modifications, catalyzed by various enzymes such as monooxygenases and dehydrogenases encoded within a dedicated gene cluster, transform pentalenene into the various pentalenolactone analogues, including this compound. nih.govnih.gov
The pentalenolactone family is notable for the presence of a reactive α,β-unsaturated lactone moiety and often an epoxide, which are crucial for their biological activity. mdpi.comnih.gov this compound itself is a sesquiterpene lactone obtained by the formal dehydrogenation of the 4-methyl position of pentalenolactone D. nih.gov The structural relationships and biosynthetic links between members of this family have been a subject of intense study, with compounds like pentalenolactone D, E, and F being identified as key intermediates in the pathway. nih.govnih.gov
| Compound Class | Precursor | Key Structural Features |
| Sesquiterpenoid | Farnesyl Diphosphate | Tricyclic pentalenene core, lactone ring |
| Pentalenolactone Family | Pentalenene | α,β-unsaturated lactone, epoxide (in some members) |
Rationale for Academic Investigation of this compound
The academic interest in this compound and its related compounds stems from several key factors, primarily their significant biological activity and their intriguing molecular architecture.
Biological Activity: The pentalenolactone family of antibiotics exhibits a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. mdpi.comnih.govnih.gov The primary mechanism of this antimicrobial action is the irreversible inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comnih.govnih.gov The electrophilic nature of the pentalenolactone structure allows it to covalently modify a critical cysteine residue in the active site of GAPDH, thereby halting glycolysis, a fundamental energy-producing pathway. mdpi.comnih.gov Beyond its antimicrobial properties, pentalenolactone has been reported to inhibit the replication of DNA viruses like Herpes Simplex Virus-1 (HSV-1) and HSV-2 and to prevent the proliferation of smooth muscle cells. nih.gov This diverse range of biological activities makes the pentalenolactone family, including this compound, attractive targets for further investigation and potential therapeutic development.
Chemical and Biosynthetic Complexity: The unique, angularly fused tricyclic structure of pentalenolactones presents a significant challenge for chemical synthesis. researchgate.net This complexity has spurred considerable academic research into developing novel synthetic strategies to construct this intricate carbon framework. The total synthesis of this compound methyl ester, for example, has been a notable goal in organic chemistry, leading to the development of new annulation strategies. usp.bracs.orgacs.org Furthermore, the biosynthesis of these molecules is a subject of great interest. Elucidating the enzymatic cascade that transforms a linear precursor like farnesyl diphosphate into a complex polycyclic antibiotic provides fundamental insights into how nature builds molecular complexity. nih.govacs.org Studies on the pentalenolactone biosynthetic gene cluster in organisms like S. avermitilis have identified the specific enzymes responsible for cyclization, oxidation, and rearrangement steps, offering targets for biosynthetic engineering and the generation of novel analogues. nih.govfigshare.comebi.ac.uk
| Area of Investigation | Rationale | Key Findings |
| Biological Activity | Broad-spectrum antimicrobial and antiviral properties. | Inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) via covalent modification. mdpi.comnih.gov Activity against bacteria, fungi, protozoa, and certain DNA viruses. nih.govnih.gov |
| Total Synthesis | Complex and challenging molecular architecture. | Development of novel chemical strategies, such as [3+2] annulation, to construct the tricyclic core. usp.bracs.org |
| Biosynthesis | Understanding the enzymatic construction of a complex natural product. | Identification and characterization of the pentalenolactone gene cluster and the functions of individual enzymes (e.g., pentalenene synthase). nih.govfigshare.com |
Biosynthesis and Biosynthetic Gene Clusters of Pentalenolactone E
Elucidation of the Pentalenolactone (B1231341) E Biosynthetic Pathway
The biosynthesis of pentalenolactone E is a complex process involving a series of enzymatic reactions that convert a common precursor into the final intricate structure. The pathway has been primarily studied in various Streptomyces species, which are known producers of pentalenolactone and its derivatives. mdpi.com The elucidation of this pathway has been made possible through the cloning and sequencing of pentalenolactone biosynthetic gene clusters from Streptomyces exfoliatus and Streptomyces arenae. nih.govnih.gov
A plausible biosynthetic pathway has been proposed based on the structures of known pentalenolactone metabolites. nih.gov Gene clusters responsible for the biosynthesis of pentalenolactone, designated as pen in S. exfoliatus, pnt in S. arenae, and ptl in S. avermitilis, have been identified and characterized. mdpi.com These clusters contain the necessary genes encoding the enzymes that catalyze each step of the pathway. hbni.ac.innih.gov
Initial Precursor Formation: Farnesyl Diphosphate (B83284) (FPP)
The biosynthesis of all sesquiterpenes, including this compound, begins with the universal acyclic precursor, farnesyl diphosphate (FPP). nih.govasm.org FPP is synthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) pathway. ontosight.ai The formation of FPP is a critical initial step that provides the C15 backbone for the subsequent cyclization and oxidative modifications leading to the pentalenolactone core structure. ontosight.ai
Pentalenene (B1246303) Core Cyclization: Catalysis by Pentalenene Synthase (PtlA/PenA/PntA)
The first committed step in the pentalenolactone biosynthetic pathway is the cyclization of the linear FPP molecule to form the tricyclic hydrocarbon, pentalenene. nih.govasm.org This crucial transformation is catalyzed by the enzyme pentalenene synthase, which is encoded by the ptlA gene in S. avermitilis, penA in S. exfoliatus, and pntA in S. arenae. hbni.ac.inliberumbio.comuniprot.org
Pentalenene synthase facilitates an intricate intramolecular cyclization of FPP to create the characteristic angularly fused tricyclic ring system of pentalenene. ebi.ac.uk The enzyme from Streptomyces UC5319 has been cloned and expressed, and its crystal structure has been determined, providing insights into its catalytic mechanism. nih.gov The protein PtlA, encoded by the sav2998 gene in S. avermitilis, shares significant sequence identity with the well-characterized pentalenene synthase from S. exfoliatus. nih.gov
Oxidative Diversification and Intermediate Formation
Following the formation of the pentalenene hydrocarbon scaffold, a series of oxidative reactions occur to introduce functional groups and ultimately form the lactone ring characteristic of pentalenolactones. This oxidative diversification is carried out by a suite of redox enzymes, including cytochrome P450 monooxygenases, Baeyer-Villiger monooxygenases, and non-heme iron α-ketoglutarate-dependent oxygenases. asm.org
The initial oxidative modifications of pentalenene are catalyzed by cytochrome P450 enzymes. In S. avermitilis, the ptlI gene (also known as SAV2999 or CYP183A1) encodes a cytochrome P450 that performs the first oxidative steps. nih.govacs.org Recombinant PtlI has been shown to bind to pentalenene with high affinity. ebi.ac.ukebi.ac.uk
The PtlI enzyme catalyzes the stepwise allylic oxidation of pentalenene. nih.gov It first hydroxylates pentalenene to form pentalen-13-ol, which is then further oxidized by the same enzyme to pentalen-13-al. nih.govebi.ac.uk These initial hydroxylations are critical for preparing the molecule for subsequent enzymatic transformations.
A key step in the biosynthesis of this compound is the formation of the lactone ring, which is accomplished through a Baeyer-Villiger oxidation. This reaction is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). frontiersin.org In the pentalenolactone pathway, the enzymes PenE from S. exfoliatus and PntE from S. arenae are responsible for this transformation. nih.govacs.org
These enzymes catalyze the flavin-dependent Baeyer-Villiger oxidation of a key intermediate, 1-deoxy-11-oxopentalenic acid, to produce pentalenolactone D. nih.govnih.govnih.govresearchgate.net Interestingly, the paralogous enzyme PtlE from S. avermitilis catalyzes a similar oxidation but with different regiospecificity, leading to the formation of neopentalenolactone D. acs.orgnih.gov This highlights the subtle but critical differences in the active sites of these enzymes that dictate the final product of the reaction.
The final oxidative steps leading to this compound are catalyzed by non-heme iron and α-ketoglutarate-dependent oxygenases. nih.gov The enzymes PenD from S. exfoliatus, PntD from S. arenae, and PtlD from S. avermitilis are orthologous proteins that catalyze the oxidation of pentalenolactone D. nih.govnih.gov
Specifically, these enzymes mediate the Fe(II)- and α-ketoglutarate-dependent oxidation of pentalenolactone D to generate both this compound and pentalenolactone F. nih.govnih.govresearchgate.net This two-stage oxidation is a crucial final step in the biosynthetic pathway. nih.gov Deletion of the penD or pntD genes in their respective producing organisms results in the accumulation of pentalenolactone D and blocks the production of this compound and F. nih.gov Another non-heme iron dioxygenase, PtlH, is also involved in an earlier hydroxylation step, converting 1-deoxypentalenic acid to 1-deoxy-11β-hydroxypentalenic acid. nih.govresearchgate.net
Dehydrogenase Activities (e.g., PtlF) in Specific Redox Steps
A critical redox step in the pentalenolactone biosynthetic pathway is catalyzed by the dehydrogenase PtlF. nih.gov This enzyme, encoded by the ptlF gene (SAV2993) within the Streptomyces avermitilis pentalenolactone gene cluster, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov Biochemical studies have definitively established its function. PtlF catalyzes the NAD+-dependent oxidation of 1-deoxy-11β-hydroxypentalenic acid to form 1-deoxy-11-oxopentalenic acid, a previously uncharacterized intermediate in the pathway. nih.govnih.govmdpi.com
The enzyme exhibits a strong preference for its cofactor, showing a 150-fold higher affinity for β-NAD+ compared to β-NADP+. nih.govnih.gov The optimal pH for PtlF activity in the physiological range is 8.0, though its activity is significantly enhanced at more alkaline pH values from 9.0 to 11.3. nih.govnih.gov The characterization of PtlF provided a key link in the oxidative sequence, bridging the gap between the hydroxylation of the pentalenene skeleton and the subsequent Baeyer-Villiger oxidation steps. nih.gov
Detailed kinetic analysis of PtlF has been performed, providing quantitative insight into its catalytic efficiency.
Table 1: Steady-State Kinetic Parameters for PtlF
| Substrate/Cofactor | Km (μM) | kcat (s⁻¹) | Source |
|---|---|---|---|
| 1-deoxy-11β-hydroxypentalenic acid | 6.5 ± 1.5 | 0.65 ± 0.03 | nih.govnih.gov |
| NAD+ | 25 ± 3 | 0.65 ± 0.03 | nih.govnih.gov |
Hydroxylase Functions (e.g., PtlH) in Stereoselective Hydroxylations
Hydroxylation reactions are fundamental to the elaboration of the pentalenene core, and these are performed by specialized hydroxylase enzymes. The PtlH enzyme (encoded by ptlH, SAV2991) from S. avermitilis is a key player, functioning as a non-heme iron, α-ketoglutarate-dependent dioxygenase. nih.govresearchgate.netnih.gov This enzyme catalyzes the essential and stereoselective hydroxylation of 1-deoxypentalenic acid. nih.govnih.gov
The reaction consumes O2 and requires Fe(II) and α-ketoglutarate as cofactors, producing (-)-11β-hydroxy-1-deoxypentalenic acid. nih.govnih.govfigshare.com This step is crucial as it introduces the hydroxyl group that is subsequently oxidized by the PtlF dehydrogenase. researchgate.net The stereochemistry of the product was confirmed through extensive NMR analysis, highlighting the precise control exerted by the enzyme's active site. nih.govnih.gov Structural studies of PtlH have revealed a double-stranded barrel helix fold, which is common for this class of enzymes, but with unique secondary structures that define the substrate-binding site. nih.govrcsb.org Site-directed mutagenesis has shown that residues like R117 and R188 are critical for enzymatic activity. nih.gov
Table 2: Steady-State Kinetic Parameters for PtlH
| Substrate | Km (mM) | kcat (s⁻¹) | Source |
|---|---|---|---|
| (±)-1-deoxypentalenic acid | 0.57 ± 0.19 | 4.2 ± 0.6 | nih.govnih.govfigshare.com |
Branch Points and Shunt Metabolite Production in Pentalenolactone Biosynthesis
The pentalenolactone biosynthetic pathway is not entirely linear and contains branch points that can lead to the formation of related, but distinct, metabolites known as shunt products. One of the most well-known shunt metabolites is pentalenic acid. nih.govebi.ac.uk This compound has been observed as a co-metabolite in many Streptomyces species that produce pentalenolactone. ebi.ac.uk Its formation can occur when the main pathway is disrupted; for example, transferring the entire ptl gene cluster to a non-producing host, Streptomyces lividans 1326, resulted in the production of pentalenic acid. nih.govebi.ac.uk Pentalenic acid can also be formed via the action of CYP105D7, a cytochrome P450 enzyme whose gene is not located within the primary biosynthetic gene cluster, which hydroxylates 1-deoxypentalenic acid at the C1 position. oup.com
Another significant branch point occurs after the formation of 1-deoxy-11-oxopentalenic acid. researchgate.net The enzyme PtlE, a Baeyer-Villiger monooxygenase, can oxidize this intermediate to produce neopentalenolactone D, initiating a new branch of the pathway that leads to neothis compound and other related compounds, rather than the canonical pentalenolactone D, E, and F. mdpi.comresearchgate.net Gene deletion studies have been instrumental in revealing these branches; for instance, a ΔptlE mutant accumulates the substrate for PtlE as well as other related oxidation products. ebi.ac.uk
Genetic Organization and Functional Genomics of this compound Biosynthesis
Identification and Characterization of Pentalenolactone Biosynthetic Gene Clusters (e.g., pen, pnt, ptl)
The genetic blueprint for pentalenolactone biosynthesis is encoded in dedicated biosynthetic gene clusters (BGCs). At least three homologous BGCs have been identified and characterized in different Streptomyces species:
The pen cluster from Streptomyces exfoliatus UC5319. asm.org
The pnt cluster from Streptomyces arenae TÜ469. asm.org
The ptl cluster from Streptomyces avermitilis. asm.orgrsc.org
These clusters contain all the necessary genes to convert the primary metabolic precursor, farnesyl diphosphate, into the final pentalenolactone products. nih.govasm.org The ptl cluster from S. avermitilis, for instance, is a 13.4 kb region containing 13 unidirectionally transcribed open reading frames (ORFs). ebi.ac.uk The functionality of these clusters has been confirmed by heterologous expression experiments. Transferring the intact ptl cluster into Streptomyces lividans, a species that does not naturally produce pentalenolactone, resulted in the synthesis of pentalenolactone-related metabolites. ebi.ac.uk While the pen and pnt clusters direct the biosynthesis of pentalenolactone, the closely related ptl cluster is responsible for producing the isomeric metabolite neopentalenolactone. asm.org
Annotation and Biochemical Assignment of Biosynthetic Open Reading Frames (ORFs)
Intensive research has led to the functional annotation and biochemical characterization of many of the ORFs within the pentalenolactone BGCs. The roles of the enzymes encoded by the ptl cluster in S. avermitilis and their homologs in the pen and pnt clusters have been elucidated through a combination of gene knockouts, heterologous expression, and in vitro enzymatic assays. asm.org
Key assigned functions include:
PtlA/PenA/PntA : A pentalenene synthase that catalyzes the initial cyclization of farnesyl diphosphate to form the parent sesquiterpene hydrocarbon, pentalenene. nih.govebi.ac.uk
PtlI/PenI/PntI : A cytochrome P450 monooxygenase (CYP183A1) that performs the stepwise allylic oxidation of pentalenene's C-13 methyl group to an alcohol and then an aldehyde. ebi.ac.ukrsc.org
PtlH/PenH/PntH : A non-heme iron/α-ketoglutarate-dependent dioxygenase responsible for the stereospecific hydroxylation of 1-deoxypentalenic acid to 1-deoxy-11β-hydroxypentalenic acid. researchgate.net
PtlF/PenF/PntF : An NAD+-dependent short-chain dehydrogenase that oxidizes the 11-hydroxyl group to a ketone, forming 1-deoxy-11-oxopentalenic acid. nih.govasm.org
PtlE/PenE/PntE : A flavin-dependent Baeyer-Villiger monooxygenase that inserts an oxygen atom to form a lactone ring. researchgate.netasm.org
PtlD/PenD/PntD : An α-ketoglutarate-dependent dioxygenase that catalyzes epoxidation and other oxidative transformations in the later stages of the pathway. asm.orgresearchgate.net
PntM/PenM : A cytochrome P450 (CYP161C2) that catalyzes the final, highly unusual oxidative rearrangement of pentalenolactone F to pentalenolactone. mdpi.comacs.orgnih.gov
gap1 : A gene located at the upstream end of the ptl cluster that confers self-resistance to the producing organism by encoding a pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the antibiotic's primary target. researchgate.netebi.ac.uk
Comparative Genomics of this compound Producing Strains
Comparative analysis of the pen, pnt, and ptl gene clusters reveals a high degree of homology and a conserved synteny, reflecting their shared evolutionary origin for the biosynthesis of pentalenolactone and its isomers. asm.org The enzymes encoded by these clusters—such as PenH, PntH, and PtlH—are orthologs that catalyze the same fundamental reactions, for instance, the hydroxylation of 1-deoxypentalenic acid. researchgate.net
Furthermore, genomic comparisons extend beyond these three well-characterized clusters. The enzyme PntM (CYP161C2), which catalyzes the final rearrangement step in S. arenae, has highly conserved orthologs in at least ten other Actinomycetes, suggesting that the genetic blueprint for this unique transformation is more widespread than initially thought. acs.orgnih.gov These comparative genomic studies are crucial for understanding the evolution of secondary metabolite pathways and for genome mining efforts to discover novel natural products.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-deoxy-11-oxopentalenic acid |
| 1-deoxy-11β-hydroxypentalenic acid |
| 1-deoxypentalenic acid |
| Farnesyl diphosphate |
| Neopentalenolactone D |
| Neothis compound |
| Pentalenic acid |
| Pentalenolactone |
| Pentalenolactone D |
| This compound |
| Pentalenolactone F |
Enzymology of this compound Biosynthesis
The biosynthesis of this compound from its precursor, 1-deoxy-11-oxopentalenic acid, is a multi-step process catalyzed by a suite of specialized enzymes. Understanding the function of these enzymes requires their production in a controlled laboratory setting and detailed characterization of their catalytic properties.
Recombinant Expression and Purification of Biosynthetic Enzymes
To study the enzymes involved in this compound biosynthesis, scientists have successfully expressed and purified them using recombinant DNA technology. Genes from the pentalenolactone biosynthetic gene clusters of Streptomyces exfoliatus UC5319 and Streptomyces arenae TÜ469 have been cloned and introduced into host organisms like Escherichia coli for large-scale production. ebi.ac.uk
For instance, the cytochrome P450 enzymes PenM and PntM, responsible for the final step in pentalenolactone biosynthesis, were produced in E. coli with N-terminal His6-tags to facilitate purification. ebi.ac.uk Similarly, other key enzymes such as PenE, PntE, PenD, PntD, and PtlD have been recombinantly expressed and purified, allowing for detailed in vitro studies of their functions. ebi.ac.uk The dehydrogenase PtlF from Streptomyces avermitilis was also overexpressed in E. coli and purified to homogeneity. nih.gov The hydroxylase PtlH from the same organism was expressed as an N-terminal-His6-tag protein in E. coli. nih.gov
Table 1: Recombinantly Expressed Enzymes in Pentalenolactone Biosynthesis
| Enzyme | Gene Source | Expression System | Purification Tag | Function | Reference |
|---|---|---|---|---|---|
| PenM | S. exfoliatus | E. coli | N-terminal His6-tag | Cytochrome P450 | ebi.ac.uk |
| PntM | S. arenae | E. coli | N-terminal His6-tag | Cytochrome P450 | ebi.ac.uk |
| PenE | S. exfoliatus | E. coli | Not specified | Baeyer-Villiger monooxygenase | ebi.ac.uk |
| PntE | S. arenae | E. coli | Not specified | Baeyer-Villiger monooxygenase | ebi.ac.uk |
| PenD | S. exfoliatus | E. coli | Not specified | Fe(2+)-α-ketoglutarate-dependent oxygenase | ebi.ac.uk |
| PntD | S. arenae | E. coli | Not specified | Fe(2+)-α-ketoglutarate-dependent oxygenase | ebi.ac.uk |
| PtlD | S. avermitilis | E. coli | Not specified | Fe(2+)-α-ketoglutarate-dependent oxygenase | ebi.ac.uk |
| PtlF | S. avermitilis | E. coli | Not specified | Short-chain dehydrogenase | nih.gov |
| PtlI | S. avermitilis | E. coli | C-terminal His6-tag | Cytochrome P450 | nih.gov |
| PtlH | S. avermitilis | E. coli | N-terminal His6-tag | Non-heme iron dioxygenase | nih.gov |
| PenR | S. exfoliatus | E. coli | Not specified | Transcriptional regulator | nih.govasm.org |
Detailed Kinetic and Mechanistic Studies of Key Catalytic Steps
Kinetic and mechanistic studies on the purified enzymes have provided valuable insights into the biosynthesis of this compound.
The flavin-dependent Baeyer-Villiger monooxygenases, PenE and PntE, catalyze the oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D. ebi.ac.uk Subsequently, the Fe(2+)-α-ketoglutarate-dependent oxygenases PenD, PntD, and PtlD catalyze the oxidation of pentalenolactone D to produce both this compound and pentalenolactone F. ebi.ac.uk
The dehydrogenase PtlF, belonging to the short-chain dehydrogenase/oxidoreductase superfamily, has been shown to catalyze the oxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid. nih.gov This enzyme exhibits a strong preference for β-NAD+ as a cofactor over β-NADP+. nih.gov At a pH of 8.0, PtlF has a kcat of 0.65 s⁻¹ and a Km of 6.5 μM for its substrate, 1-deoxy-11β-hydroxypentalenic acid, and a Km of 25 μM for NAD+. nih.gov
The cytochrome P450 PtlI from S. avermitilis catalyzes the stepwise allylic oxidation of pentalenene to pentalen-13-al via pentalen-13-ol. nih.gov The steady-state kinetic parameters for the oxidation of pentalenene to pentalen-13-ol are a kcat of 0.503 min⁻¹ and a Km of 3.33 μM for pentalenene. nih.gov PtlI binds pentalenene with a high affinity, having a dissociation constant (KD) of 1.44 μM. nih.gov
The non-heme iron dioxygenase PtlH hydroxylates 1-deoxypentalenic acid to form (−)-11β-hydroxy-1-deoxypentalenic acid. nih.gov The steady-state kinetic parameters for this reaction are a kcat of 4.2 s⁻¹ and a Km of 0.57 mM for 1-deoxypentalenic acid. nih.gov
Table 2: Kinetic Parameters of Key Pentalenolactone Biosynthetic Enzymes
| Enzyme | Substrate | kcat | Km | Cofactor | Reference |
|---|---|---|---|---|---|
| PtlF | 1-deoxy-11β-hydroxypentalenic acid | 0.65 s⁻¹ | 6.5 μM | NAD+ | nih.gov |
| PtlI | Pentalenene | 0.503 min⁻¹ | 3.33 μM | NADPH, Flavodoxin, Flavodoxin reductase | nih.gov |
Structural Biology of this compound Biosynthetic Enzymes
While detailed crystal structures for all the enzymes in the this compound pathway are not yet available, structural information for homologous proteins and predictions provide valuable insights. For example, PtlF belongs to the well-characterized short-chain dehydrogenase/oxidoreductase superfamily. nih.gov PtlH is a non-heme iron dioxygenase, and its function relies on the coordination of an iron cofactor. nih.gov The cytochrome P450 enzymes, PenM, PntM, and PtlI, are part of a large and extensively studied family of enzymes with a conserved structural fold. ebi.ac.uknih.gov Further structural studies are needed to fully elucidate the molecular basis for the substrate specificity and catalytic mechanisms of these enzymes.
Regulatory Mechanisms of this compound Production
The production of this compound is a metabolically demanding process for the producing Streptomyces strains. Consequently, its biosynthesis is tightly controlled by intricate regulatory networks to ensure efficient production and prevent self-toxicity.
Transcriptional Regulation of Biosynthetic Gene Clusters
The genes responsible for pentalenolactone biosynthesis are organized into clusters and their transcription is coordinately regulated. ebi.ac.uknih.gov In S. exfoliatus and S. arenae, the biosynthetic gene clusters contain orthologous genes, penR and pntR respectively, which encode transcriptional regulators belonging to the MarR/SlyA family. nih.govasm.orgnih.gov These regulators, PenR and PntR, have been shown to be crucial for the expression of the pentalenolactone biosynthetic genes. nih.govasm.orgresearchgate.net
PenR from S. exfoliatus binds to specific DNA sequences in the intergenic regions of penR-gapN and penM-penH. nih.govasm.org PntR from S. arenae, however, only binds to the corresponding pntR-gapR intergenic region. nih.govasm.org These binding sites are conserved 37-base-pair DNA segments. nih.govasm.orgresearchgate.net Deletion of the penR gene in S. exfoliatus leads to a significant decrease in pentalenolactone production, which can be restored by reintroducing either penR or pntR. nih.govasm.orgresearchgate.net
Reverse transcription-PCR experiments have revealed that PenR acts as a positive regulator for the transcription of the pentalenolactone biosynthetic and resistance genes. nih.govasm.orgresearchgate.net Interestingly, PenR also functions as an autorepressor, negatively regulating its own transcription. nih.govasm.orgresearchgate.net This dual role allows for fine-tuned control of the biosynthetic pathway.
Product-Mediated Regulation and Feedback Inhibition
A key aspect of the regulatory network is the direct interaction of the final product and late-stage intermediates with the transcriptional regulators. Pentalenolactone itself, as well as pentalenolactones D and F, act as ligands for both PenR and PntR. nih.govasm.orgnih.govresearchgate.net The binding of these small molecules to the regulators causes the proteins to be released from their target DNA. nih.govasm.orgnih.govresearchgate.netoup.com
This mechanism constitutes a negative feedback loop where the accumulation of pentalenolactone and its immediate precursors inhibits the transcription of the biosynthetic genes. oup.com This prevents the overproduction of the antibiotic, which could be toxic to the producing organism. oup.com This product-mediated regulation is a common strategy employed by antibiotic-producing microorganisms to control their metabolic output and ensure their own survival. asm.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-deoxy-11-oxopentalenic acid |
| 1-deoxy-11β-hydroxypentalenic acid |
| 1-deoxypentalenic acid |
| (−)-11β-hydroxy-1-deoxypentalenic acid |
| pentalen-13-al |
| pentalen-13-ol |
| pentalenene |
| pentalenolactone |
| pentalenolactone D |
| This compound |
| pentalenolactone F |
| PenD |
| PenE |
| PenM |
| PenR |
| PntD |
| PntE |
| PntM |
| PntR |
| PtlD |
| PtlF |
| PtlH |
| PtlI |
Host-Strain Specific Factors Influencing this compound Accumulation
The accumulation of this compound is significantly influenced by a variety of factors specific to the producing host strain. Different species and even different strains of Streptomyces exhibit unique genetic and physiological characteristics that dictate the efficiency of the biosynthetic pathway and the final yield of the compound. These factors include variations in the biosynthetic gene clusters, regulatory mechanisms, precursor supply, and self-resistance mechanisms.
Pentalenolactone and its intermediates are produced by several Streptomyces species, including S. exfoliatus, S. arenae, S. avermitilis, and S. roseogriseus. researchgate.netnih.gov The biosynthetic gene clusters responsible for pentalenolactone production, namely the pen cluster in S. exfoliatus, the pnt cluster in S. arenae, and the ptl cluster in S. avermitilis, share a core set of homologous genes. nih.govebi.ac.uknih.gov However, crucial differences in their genetic architecture and regulation lead to varied metabolic outputs.
One of the most significant host-specific factors is the nature of the regulatory genes within the biosynthetic cluster. researchgate.net In S. exfoliatus and S. arenae, the orthologous genes penR and pntR, respectively, encode MarR/SlyA family transcriptional regulators that positively control the biosynthesis of pentalenolactone. researchgate.netasm.org Deletion of the penR gene in S. exfoliatus results in a significant decrease in pentalenolactone production. researchgate.netasm.org Interestingly, while PenR and PntR are functionally similar and can complement each other's deletion mutants, their binding affinities to promoter regions within the gene clusters differ, indicating subtle but important host-specific regulatory tuning. researchgate.net PenR from S. exfoliatus binds to two distinct intergenic regions within its native pen cluster, whereas PntR from S. arenae binds to only one of the corresponding regions in the pnt cluster. researchgate.net
The genetic background of the host strain also determines the final product profile. The wild-type strain of S. avermitilis, for instance, primarily produces pentalenic acid and neopentalenoketolactone rather than pentalenolactone itself. nih.govresearchgate.net This is due to the specific enzymatic activities encoded by its native ptl gene cluster. researchgate.net However, S. avermitilis has proven to be a valuable host for heterologous expression. researchgate.net Its industrial optimization for producing other secondary metabolites means it has an efficient supply of primary metabolic precursors, such as farnesyl diphosphate, which is essential for pentalenolactone biosynthesis. researchgate.netebi.ac.uk Engineered strains of S. avermitilis, when complemented with specific genes from the pen or pnt clusters, can be successfully redirected to produce pentalenolactone. ebi.ac.uknih.gov
In some cases, a host strain may possess the genetic potential for pentalenolactone biosynthesis, but the compound does not accumulate due to host-specific gene regulation. Streptomyces bingchenggensis contains a pentalenolactone biosynthetic gene cluster, but analysis of its gene expression has shown that key biosynthetic genes and the associated resistance gene are not significantly upregulated, preventing production of the compound. cdnsciencepub.com This highlights that the mere presence of the gene cluster is not sufficient for accumulation; the host's specific transcriptional and regulatory network is a critical determinant.
Self-resistance is another crucial factor. Pentalenolactone functions by inhibiting the essential glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.netnih.gov Producer strains must therefore have a mechanism to protect themselves. Strains like S. arenae and S. exfoliatus possess a second, inducible GAPDH isoenzyme (encoded by gapR or gapN) that is insensitive to pentalenolactone, allowing them to survive while producing the antibiotic. researchgate.netresearchgate.netmdpi.com The efficiency of this resistance mechanism can directly impact the level of pentalenolactone that can be safely accumulated.
The table below summarizes the key host-strain specific factors that influence the accumulation of this compound and related metabolites.
| Factor | Streptomyces exfoliatus UC5319 | Streptomyces arenae TÜ469 | Streptomyces avermitilis MA-4680 | Streptomyces bingchenggensis BCW-1 |
| Gene Cluster | pen | pnt | ptl | ptl-like |
| Primary Product(s) | Pentalenolactone | Pentalenolactone | Pentalenic acid, Neopentalenoketolactone | None |
| Key Regulator | PenR | PntR | PtlR | Regulator present, but expression is low |
| Regulatory Action | Positive regulator, binds to two promoter regions | Positive regulator, binds to one promoter region | Similar regulatory function | Ineffective expression of biosynthetic genes |
| Self-Resistance Gene | gapN (pentalenolactone-insensitive GAPDH) | gapR (pentalenolactone-insensitive GAPDH) | gap1 (pentalenolactone-insensitive GAPDH) | Resistance gene present, but not upregulated |
| Notes | Natural producer of pentalenolactone. nih.gov | Natural producer of pentalenolactone. nih.gov | Efficient host for heterologous expression due to optimized precursor supply. researchgate.netnih.gov | Contains a silent or cryptic biosynthetic gene cluster. cdnsciencepub.com |
Chemical Synthesis of Pentalenolactone E and Analogues
Strategic Approaches to the Pentalenolactone (B1231341) Core Skeleton
The construction of the pentalenolactone core, a compact and densely functionalized tricyclic framework, requires careful strategic planning. Key considerations include the stereocontrolled formation of multiple chiral centers, the fusion of three five-membered rings, and the installation of various functional groups.
Retrosynthetic Analysis and Stereochemical Control
A critical aspect of many syntheses is the control of the relative stereochemistry at the ring junctions. This is often achieved through carefully designed cyclization reactions where the transition state geometry dictates the stereochemical outcome. The choice of reagents and reaction conditions plays a crucial role in achieving the desired stereoselectivity.
Chiral Pool Approaches and Enantiospecific Syntheses
To access enantiomerically pure pentalenolactone E, chemists have utilized chiral pool synthesis. wikipedia.orgnumberanalytics.comslideshare.net This strategy begins with a readily available, inexpensive, and enantiomerically pure starting material from nature, such as a carbohydrate or a terpene. wikipedia.orgnumberanalytics.com The inherent chirality of the starting material is then transferred throughout the synthetic sequence to afford the target molecule in a specific enantiomeric form. numberanalytics.com
Specific Total Synthesis Efforts Towards this compound
Numerous research groups have undertaken the total synthesis of this compound, leading to the development of a variety of innovative synthetic strategies. These efforts have not only provided access to this natural product but have also contributed significantly to the field of organic synthesis.
Diels-Alder Cycloaddition Strategies for Tricyclic Framework Construction
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been ingeniously applied to the synthesis of the pentalenolactone framework. While seemingly counterintuitive for constructing a system of three five-membered rings, intramolecular Diels-Alder reactions have been employed to create key tricyclic intermediates. thieme-connect.de In these approaches, a precursor containing a diene and a dienophile is designed to undergo an intramolecular [4+2] cycloaddition, which, after subsequent transformations, leads to the desired pentalenolactone skeleton.
One such strategy involved an intramolecular Diels-Alder reaction as the key step to assemble the tricyclic core. Another approach utilized a diasteroselective Diels-Alder reaction starting from D-glucose to set the stereochemistry of the ring junctions. researchgate.net The exo-diastereoselectivity of the Diels-Alder reaction was a crucial element in an enantiospecific approach to the pentalenolactone carbon skeleton. nih.govebi.ac.uk These strategies highlight the versatility of the Diels-Alder reaction in complex molecule synthesis, where it can be used to control both ring formation and stereochemistry.
Intramolecular Carbon-Hydrogen Insertion Reactions in Key Ring-Forming Steps
A significant breakthrough in the synthesis of this compound was the application of intramolecular carbon-hydrogen (C-H) insertion reactions. soton.ac.uk This powerful methodology allows for the formation of a C-C bond by the direct insertion of a rhodium-carbene into an unactivated C-H bond. soton.ac.uk In the synthesis of (±)-pentalenolactone E methyl ester, a rhodium-mediated intramolecular C-H insertion was the key step in generating the tricyclic skeleton. acs.org This reaction proceeded from a diazo-ester precursor and successfully formed the congested tricyclic system.
The Taber group demonstrated the utility of this approach in their total synthesis, where the rhodium-catalyzed C-H insertion proceeded with high stereoselectivity. wpmucdn.comund.edu The regioselectivity and stereoselectivity of the C-H insertion are influenced by the steric and electronic properties of the substrate and the catalyst used. escholarship.org This strategy provides a concise and efficient route to the pentalenolactone core by forming a challenging bond in a single step.
| Synthetic Approach | Key Reaction | Starting Material | Reference |
| Taber Synthesis | Intramolecular C-H Insertion | 4,4-dimethylcyclohexanone | |
| Cane Synthesis | Intramolecular C-H Insertion | Not Specified | soton.ac.uk |
Annulation and Sigmatropic Rearrangement Methods (e.g., [3+2] Annulation)
Annulation strategies, particularly [3+2] cycloadditions, have also proven effective in constructing the five-membered rings of the pentalenolactone core. A total synthesis of (±)-pentalenolactone E methyl ester was accomplished using a stepwise [3+2] annulation process. researchgate.netacs.orgusp.br This approach relies on the in situ generation of a γ-oxo ester enolate from a β-(silyloxy)cyclopropyl ester, which then reacts with a two-carbon acceptor to form a five-membered ring. researchgate.net
Sigmatropic rearrangements have also been featured in synthetic approaches to this compound. For instance, a soton.ac.uk-sigmatropic rearrangement was utilized in one synthetic route. scilit.com Another strategy involved a palladium-catalyzed [3+2] cycloaddition reaction of a bicyclic alkene. rwth-aachen.de These methods provide alternative and powerful ways to assemble the intricate framework of this compound, showcasing the diversity of synthetic disconnections that can be successfully applied.
Pauson-Khand Reactions and other Transition Metal-Catalyzed Cyclizations
The construction of the dense, polycyclic core of this compound has served as a prominent stage for the application and development of powerful transition metal-catalyzed cyclization reactions. Among these, the Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has been a strategic choice for assembling the cyclopentenone framework inherent to the pentalenolactone family. wikipedia.orgrsc.orgrsc.org The intramolecular version of the PKR is particularly effective for creating fused bicyclic systems, a key structural motif in pentalenolactone synthesis. wikipedia.org For instance, in a highly stereoselective approach to the pentalenolactone framework, an enyne precursor can be subjected to cobalt-carbonyl mediated cyclization to efficiently forge the cyclopentenone ring. researchgate.net The reaction proceeds through the formation of a dicobalt hexacarbonyl alkyne complex, followed by alkene coordination, migratory insertion of carbon monoxide, and reductive elimination to yield the final α,β-cyclopentenone. wikipedia.org
Beyond cobalt, other transition metals have been employed to catalyze key cyclization steps. Rhodium-catalyzed intramolecular C-H insertion has proven to be a particularly elegant and effective strategy. nih.govnih.gov In a seminal synthesis of (±)-pentalenolactone E methyl ester, Taber and colleagues utilized a rhodium(II) acetate-catalyzed C-H insertion of an α-diazo-β-keto ester. nih.govwpmucdn.com This reaction created a crucial carbon-carbon bond to form a cyclopentanone, establishing the tricyclic core of the natural product in a single, highly diastereoselective step. nih.govsoton.ac.uk This transformation highlights the power of catalytic carbene transfer to forge complex ring systems from acyclic precursors. nih.gov The strategic application of C-H insertion for forming five-membered rings has been a recurring theme in cyclopentanoid natural product synthesis. soton.ac.ukund.edu
Palladium catalysis has also enabled efficient cyclizations en route to this compound precursors. Oppolzer and coworkers developed a catalytic 'palladium-ene cyclization'/methoxycarbonylation sequence to prepare a key bicyclic intermediate for the synthesis of (±)-pentalenolactone E methyl ester. mindat.orgresearchgate.netdntb.gov.uaiupac.org This type of reaction, often termed a metallo-ene type cyclization, involves the formation of a pallada-ene intermediate which can be trapped to construct the desired ring system. thieme-connect.de These transition metal-catalyzed strategies offer powerful and often highly stereocontrolled methods for accessing the complex architecture of this compound.
Formal Asymmetric Syntheses of this compound Precursors
The challenge of controlling stereochemistry during the synthesis of this compound has prompted the development of elegant formal asymmetric syntheses. A formal synthesis accomplishes the preparation of a known, and often chiral, intermediate that has previously been converted to the final natural product.
A notable formal asymmetric synthesis of this compound and F was achieved by Gais and coworkers. researchgate.netscribd.com Their comprehensive strategy focused on constructing a key angular diquinanoid δ-lactone intermediate. scribd.comkisti.re.krresearchgate.net The synthesis commenced from a diquinene, available in enantiomerically pure form via a pig liver esterase-catalyzed enantioselective hydrolysis as the key step. researchgate.net A subsequent palladium-catalyzed [3+2]-cycloaddition reaction was employed to assemble the core triquinane framework. researchgate.net
A critical phase of this synthesis involved a series of carefully orchestrated transformations to convert a linear triquinanoid lactone into the target angular diquinanoid δ-lactone. scribd.comresearchgate.net This included ozonolysis of a diphenyl-substituted triquinane, followed by a Kauffmann methylenation using a tungsten reagent (WOCl3/2 MeLi) to yield an unsubstituted triquinane. scribd.comresearchgate.net A crucial rearrangement of the linear lactone to the desired angular lactone was achieved using an orthoformate in the presence of acid. scribd.comresearchgate.net The final steps involved introducing unsaturation via a selenoxide elimination and a multi-step homologation and deprotection sequence to furnish the target angular diquinanoid δ-lactone, a previously established precursor for this compound. scribd.comresearchgate.net
Synthetic Modifications and Derivatization of this compound
Generation of Semisynthetic Analogs
The generation of semisynthetic analogs from a natural product scaffold is a critical strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. oncodesign-services.com While extensive reports on the semisynthesis of this compound analogs are not widespread, the principles have been applied to related complex natural products. For example, the natural product FR901464, a spliceosome inhibitor, was converted to a more stable, semisynthetic methyl ketal known as spliceostatin A. pnas.org This highlights a common approach where a reactive functional group is masked or modified to enhance drug-like properties.
In the broader context of antibiotics, structural modifications and the creation of semisynthetic analogs from existing compounds have been a fruitful avenue for discovery. mdpi.com For instance, the macrolide antibiotic erythromycin (B1671065) was chemically modified to produce clarithromycin (B1669154) and azithromycin, which possess an enhanced spectrum of activity. mdpi.com Similar strategies could be envisioned for this compound, involving targeted chemical modifications of its functional groups, such as the lactone, epoxide, or the carbon skeleton, to generate novel derivatives. The isolation of naturally occurring analogs, which can be considered shunt metabolites from the biosynthetic pathway, also provides a collection of closely related structures that inform synthetic efforts. mdpi.com
Exploration of Structure-Activity Relationships Through Chemical Modification
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of a lead compound like this compound. oncodesign-services.comnih.gov SAR studies involve systematically altering the molecule's structure and assessing the impact on its biological function. oncodesign-services.com
For the pentalenolactone class of compounds, the electrophilic epoxylactone moiety is understood to be critical for their antimicrobial activity. mdpi.com These compounds function as inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The mechanism involves the covalent alkylation of a key cysteine residue (Cys149) in the enzyme's active site by the epoxylactone. mdpi.com This suggests that modifications dramatically altering this functional group would likely diminish or abolish activity.
SAR data can be gleaned from comparing the bioactivities of various natural and synthetic analogs. For instance, the isolation and characterization of shunt metabolites from Streptomyces species, such as 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, provide valuable SAR insights. mdpi.commdpi.com When these analogs, which lack the epoxylactone moiety, were tested, they exhibited only moderate antibacterial activities, reinforcing the importance of the epoxylactone for potent inhibition. mdpi.com Similarly, in studies of other complex natural products, the addition or removal of hydroxyl groups has been shown to have a significant impact on cytotoxicity, highlighting the sensitivity of biological activity to subtle structural changes. pnas.org A systematic approach involving the synthesis of a library of this compound derivatives with targeted modifications would be required to build a comprehensive SAR model, guiding the design of new analogs with improved therapeutic potential.
Development of Novel Synthetic Methodologies Enabled by this compound Targets
The pursuit of complex natural products has historically been a powerful engine for innovation in synthetic organic chemistry, and this compound is no exception. The challenge of constructing its compact, angularly fused tricyclic lactone skeleton has served as an exacting testing ground for existing synthetic methods and has spurred the development of new strategic approaches.
The total syntheses of this compound and its congeners have showcased the strategic power and utility of transition metal-catalyzed reactions. For example, the highly diastereoselective rhodium-catalyzed intramolecular C-H insertion employed by Taber was a landmark application of this methodology in a complex setting. nih.govsoton.ac.uk Such syntheses demonstrated that C-H insertion reactions could be predictable and reliable tools for forging key bonds in the assembly of intricate molecular architectures, moving them from curiosities to mainstream synthetic methods. nih.gov
Similarly, the application of the Pauson-Khand reaction in syntheses of the pentalenolactone framework helped to solidify its role as an efficient method for constructing cyclopentenone rings within a total synthesis context. researchgate.net The successful application of these and other reactions, like palladium-catalyzed ene-type cyclizations, in the demanding environment of a natural product synthesis provides crucial validation for the methodology. These accomplishments not only deliver the target molecule but also enrich the toolbox of synthetic chemists, enabling the construction of other complex molecules and fostering the continued evolution of the art and science of chemical synthesis.
Mechanistic Biological Investigations of Pentalenolactone E
Elucidation of Molecular Mechanisms of Action for Pentalenolactone (B1231341) E
The primary molecular target of pentalenolactone E is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.com Its interaction with GAPDH is highly specific and leads to the disruption of cellular glucose metabolism. nih.gov
Irreversible Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This compound acts as a time-dependent, irreversible inhibitor of GAPDH. nih.govnih.gov This inactivation is a result of a covalent bond formation between the antibiotic and the enzyme. nih.govunimi.it The kinetics of this inhibition are complex, often exhibiting a biphasic nature with an initial rapid phase followed by a slower one. nih.govebi.ac.uk The presence of the substrate, glyceraldehyde-3-phosphate (G-3-P), offers protection to the enzyme against inactivation by this compound, indicating a competitive aspect to the inhibition. nih.gov Conversely, the cofactor NAD+ appears to enhance the inactivation process by increasing the enzyme's apparent affinity for the inhibitor. nih.gov
Covalent Modification of Active Site Cysteine Residues
The irreversible inhibition of GAPDH by this compound is achieved through the covalent modification of a specific cysteine residue within the enzyme's active site. nih.govnih.gov This modification occurs via alkylation, where the electrophilic epoxide ring of this compound is attacked by the nucleophilic thiol group of the cysteine residue. nih.govnih.gov Specifically, the active site Cys-149 has been identified as the site of covalent attachment. nih.govnih.gov This alkylation occurs on each of the four subunits of the homotetrameric GAPDH enzyme. nih.govnih.gov Studies using model thiols have shown that the epoxide ring of pentalenolactone is opened exclusively by nucleophilic attack at the primary carbon, C-10. nih.govebi.ac.uk
Comparative Analysis of this compound-GAPDH Interactions Across Organisms
The inhibitory effect of this compound on GAPDH is not species-specific, having been observed in various eukaryotic systems, including those from mammals, yeast, and protozoa. nih.govunimi.it However, the sensitivity to the antibiotic can vary. For instance, in yeast, the inhibitory effect is dependent on the growth conditions. nih.gov
Interestingly, the producing organism, Streptomyces arenae, has evolved a resistance mechanism. It possesses two isoforms of GAPDH: a constitutive, pentalenolactone-sensitive form and an inducible, pentalenolactone-insensitive form that is expressed during the production of the antibiotic. nih.govnih.gov This resistance is conferred by a few amino acid residue differences in the insensitive GAPDH, none of which are directly involved in catalysis or substrate binding. nih.gov These subtle structural changes are thought to alter the stability of the complex between pentalenolactone and the active site, thereby conferring resistance. nih.gov Comparative studies with GAPDH from other organisms, including thermophilic bacteria and plant chloroplasts, have shown that the pentalenolactone-insensitive GAPDH from S. arenae shares a closer relationship with these, suggesting a possible evolutionary adaptation. nih.gov
Impact of this compound on Cellular Bioenergetics and Metabolism
By targeting a crucial enzyme in the central metabolic pathway of glycolysis, this compound exerts a significant influence on the energy production and metabolic balance of the cell.
Disruption of Glycolytic Flux
The primary consequence of GAPDH inhibition by this compound is the disruption of glycolytic flux. nih.govnih.gov Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. GAPDH catalyzes a critical step in this pathway, and its inactivation effectively creates a bottleneck, halting the flow of metabolites. rsc.org This leads to a specific inhibition of glucose metabolism within the cell. nih.gov
Modulation of Cellular Glucose Metabolism
The disruption of glycolysis by this compound leads to a complete inhibition of both the glycolytic and gluconeogenetic pathways in mammalian cells at low concentrations. nih.gov In various cell types, including rat erythrocytes, Ehrlich-ascites tumor cells, and Plasmodium vinckei infected mouse erythrocytes, glycolysis can be inhibited by micromolar concentrations of the antibiotic. nih.gov This targeted disruption of glucose metabolism underscores the potent and specific nature of this compound's biological activity.
Spectrum of Biological Activities of this compound
This compound, a sesquiterpenoid antibiotic produced by various Streptomyces species, demonstrates a broad range of biological activities. ebi.ac.uknih.gov Its mechanism of action is primarily attributed to the irreversible inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govmdpi.com This inhibition stems from the reaction of its electrophilic epoxylactone group with a critical cysteine residue in the enzyme's active site. nih.govresearchgate.net The resulting disruption of glycolysis underlies its efficacy against a variety of pathogens and its effects on cellular processes.
This compound exhibits notable antagonistic properties against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.com This broad-spectrum activity makes it a compound of significant interest in the search for new antimicrobial agents. The antibiotic activity is well-documented, with studies demonstrating its ability to inhibit the growth of multiple bacterial strains.
Research has established the Minimum Inhibitory Concentrations (MICs) for pentalenolactone and its analogs against several key pathogens. For instance, two shunt metabolites of the pentalenolactone pathway, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, have shown moderate activity. nih.govmdpi.com The MIC of pentalenolactone itself against E. coli DH5α has been determined to be 50 μg/mL. nih.gov In another study, a partially purified extract from a marine Streptomyces species, containing active metabolites, showed significant activity with MIC values as low as 7.8 μg/mL against Micrococcus luteus and 15.62 μg/mL against Staphylococcus aureus and Bacillus cereus. researchgate.net
The antimicrobial action is directly linked to its primary mechanism: the inactivation of GAPDH, a crucial enzyme in the central metabolic pathway of glycolysis. mdpi.comnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Pentalenolactone and Related Compounds Against Various Bacteria
| Compound/Extract | Organism | Strain | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Pentalenolactone | Escherichia coli | DH5α | 50 | nih.gov |
| 1-deoxy-8α-hydroxypentalenic acid | Staphylococcus aureus | ATCC 25923 | 16 | nih.govmdpi.com |
| 1-deoxy-8α-hydroxypentalenic acid | Escherichia coli | ATCC 25922 | 32 | nih.govmdpi.com |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Staphylococcus aureus | ATCC 25923 | 16 | nih.govmdpi.com |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Escherichia coli | ATCC 25922 | 16 | nih.govmdpi.com |
| Partially Purified Extract | Micrococcus luteus | N/A | 7.8 | researchgate.net |
| Partially Purified Extract | Staphylococcus aureus | N/A | 15.62 | researchgate.net |
| Partially Purified Extract | Staphylococcus epidermidis | N/A | 15.62 | researchgate.net |
| Partially Purified Extract | Bacillus cereus | N/A | 15.62 | researchgate.net |
| Partially Purified Extract | Klebsiella pneumoniae | N/A | 31.25 | researchgate.net |
Pentalenolactone's antifungal properties have also been reported, contributing to its classification as a broad-spectrum antimicrobial agent. nih.govcolab.ws Studies on extracts from Streptomyces sp. S2A revealed MIC values of 15.62 μg/mL against Fusarium moniliforme and 62.5 μg/mL against Bipolaris maydis. researchgate.net
The spectrum of pentalenolactone's biological activity extends to protozoan parasites. nih.gov Its efficacy is rooted in the same mechanism of GAPDH inhibition, a pathway that is also vital for protozoan survival. ebi.ac.uk Research has specifically highlighted its effect against Trypanosoma brucei, the causative agent of African trypanosomiasis. ebi.ac.uk Studies have confirmed that pentalenolactone acts as a specific, irreversible inhibitor of GAPDH in T. brucei. ebi.ac.uk Furthermore, investigations have shown that glycolysis in Plasmodium vinckei infected erythrocytes can be inhibited by concentrations of 18-90 micromolar pentalenolactone, demonstrating its potential against malarial parasites. nih.gov The validation of GAPDH as the target in these organisms confirms the compound's specific mode of action.
In addition to its antimicrobial and antiprotozoal effects, pentalenolactone has demonstrated antiviral capabilities. Its activity is particularly noted against DNA viruses, including Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). nih.gov The mechanism is believed to involve the inhibition of viral replication at multiple stages. This antiviral action further underscores the diverse therapeutic potential of the pentalenolactone scaffold.
Beyond its effects on pathogenic microorganisms, pentalenolactone influences fundamental cellular processes in mammalian cells. A notable example is its inhibitory effect on vascular smooth muscle cell proliferation. nih.gov This action suggests potential applications in addressing conditions characterized by excessive cell proliferation. The inhibition is linked to the compound's fundamental impact on cellular energy metabolism through the disruption of glycolysis. nih.gov
Antiviral Properties, Particularly Against DNA Viruses
Structure-Activity Relationship (SAR) Studies of this compound
Understanding the relationship between the chemical structure of pentalenolactone and its biological activity is crucial for the development of new therapeutic agents. SAR studies have focused on identifying the key molecular features responsible for its potent inhibitory effects.
The most critical structural feature of pentalenolactone for its biological activity is the epoxylactone moiety. nih.govresearchgate.net This electrophilic functional group is directly involved in the covalent modification of its biological target, GAPDH. mdpi.commdpi.com The mechanism involves a nucleophilic attack from the thiol group of a cysteine residue (Cys149) in the active site of GAPDH onto the epoxide of pentalenolactone. mdpi.comnih.gov This alkylation reaction forms a covalent, irreversible bond, leading to the inactivation of the enzyme. nih.govmdpi.com
The importance of the epoxylactone ring is highlighted by comparative studies with pentalenolactone analogs that lack this feature. nih.govmdpi.com Analogs without the intact epoxylactone moiety show significantly reduced antimicrobial activity, confirming that this group is essential for the compound's potent biological effects. mdpi.com The reaction involves the opening of the epoxide ring upon attack at the primary carbon, C-10. ebi.ac.uk This specific and irreversible interaction with GAPDH is the cornerstone of pentalenolactone's broad spectrum of bioactivity. nih.govresearchgate.net
Correlating Structural Features with Inhibitory Potency and Selectivity
This compound exerts its biological activity primarily through the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibition is achieved through the covalent modification of a critical cysteine residue (Cys-149) in the active site of the enzyme. nih.gov The chemical architecture of this compound is finely tuned for this interaction, and modifications to its structure can significantly impact its inhibitory potency.
The key to its activity lies in the electrophilic epoxylactone moiety. asm.orgresearchgate.net This reactive group is susceptible to nucleophilic attack by the thiol group of the active site cysteine in GAPDH, leading to irreversible alkylation and inactivation of the enzyme. nih.govresearchgate.net Studies on pentalenolactone analogs have illuminated the importance of this functional group. For instance, biosynthetic intermediates like pentalenolactone D, which possess an α-methyl lactone instead of the epoxylactone, are antibiotically inactive. nih.gov This highlights that the epoxylactone is a critical pharmacophore for GAPDH inhibition. nih.gov
Further research into analogs has shown that even subtle changes can affect activity. Two shunt metabolites from the pentalenolactone biosynthesis pathway, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, demonstrated moderate antimicrobial activities, reinforcing that the core pentalenane scaffold contributes to the biological effect, though the epoxylactone is paramount for high potency. mdpi.com The reactivity of the epoxide ring itself is a determining factor. It has been shown to react with model thiols via nucleophilic attack at the primary carbon (C-10). ebi.ac.uk This specific reactivity ensures efficient and targeted alkylation of the GAPDH active site.
The table below summarizes the inhibitory characteristics of pentalenolactone and its related compounds, illustrating the structure-activity relationship.
| Compound Name | Key Structural Feature | GAPDH Inhibitory Activity | Reference |
| This compound | Epoxylactone moiety | Potent, irreversible inhibitor | nih.govasm.orgresearchgate.net |
| Pentalenolactone F | Epoxylactone pharmacophore | Expected to be active | nih.gov |
| Pentalenolactone D | α-methyl lactone | Inactive | nih.gov |
| 1-deoxy-8α-hydroxypentalenic acid | Pentalenane scaffold, lacks epoxylactone | Moderately active | mdpi.com |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Pentalenane scaffold, lacks epoxylactone | Moderately active | mdpi.com |
| Tetrahydropentalenolactone (B142880) | Reduced pentalenolactone | Irreversible inhibitor | ebi.ac.uk |
Mechanistic Basis of Self-Resistance in this compound Producers
Producing organisms of potent antibiotics like this compound must possess mechanisms to avoid self-intoxication. Streptomyces species that synthesize pentalenolactone have evolved sophisticated self-resistance strategies centered around their GAPDH enzyme. mdpi.comscispace.com
The primary self-resistance mechanism in pentalenolactone-producing Streptomyces, such as S. arenae and S. avermitilis, involves the expression of a pentalenolactone-insensitive GAPDH isoenzyme. mdpi.comscispace.comnih.gov These organisms typically possess at least two distinct GAPDH genes:
A constitutive, pentalenolactone-sensitive GAPDH that functions during normal growth in the absence of antibiotic production. nih.govresearchgate.net
An inducible, pentalenolactone-insensitive GAPDH that is expressed concurrently with pentalenolactone biosynthesis. nih.govasm.orgresearchgate.net
When pentalenolactone production is initiated, the synthesis of the sensitive GAPDH ceases, and it is replaced by the resistant isoform. nih.gov This resistant enzyme allows glycolysis to proceed unimpeded, even in the presence of high intracellular concentrations of the antibiotic. researchgate.netresearchgate.net
The insensitive GAPDH isoenzyme exhibits several key differences from its sensitive counterpart. Although they share sequence homology, the resistant form has a distinct amino acid composition. researchgate.netnih.gov Interestingly, the amino acid changes that confer resistance are not in residues directly involved in catalysis or substrate binding. ebi.ac.uknih.gov The total amino acid composition of the pentalenolactone-insensitive GAPDH from S. arenae is more similar to that of GAPDH from thermophilic bacteria, and the purified enzyme shows moderate thermotolerance, suggesting that the structural alterations leading to resistance may also enhance thermal stability. ebi.ac.uknih.gov
The table below compares the properties of the sensitive and insensitive GAPDH isoenzymes found in pentalenolactone-producing Streptomyces.
| Property | Pentalenolactone-Sensitive GAPDH | Pentalenolactone-Insensitive GAPDH | Reference |
| Expression | Constitutive (in non-production media) | Inducible (in production media) | nih.govresearchgate.netnih.gov |
| Sensitivity to Pentalenolactone | High | Insensitive | nih.govmdpi.comnih.gov |
| Immunological Cross-Reactivity | Little with insensitive form | Little with sensitive form | researchgate.netnih.gov |
| Amino Acid Composition | Differs from insensitive form | More similar to thermophilic GAPDHs | researchgate.netnih.govnih.gov |
| Genetic Locus | Separate from biosynthetic cluster (e.g., gap2) | Part of the pentalenolactone biosynthetic gene cluster (e.g., gap1, gapR, gapN) | nih.govasm.orgresearchgate.net |
The genetic basis for pentalenolactone resistance is intrinsically linked to the presence of a specific resistance gene within the pentalenolactone biosynthetic gene cluster. mdpi.comresearchgate.net In various producing strains like S. avermitilis, S. exfoliatus, and S. arenae, this gene is designated as gap1, gapN, and gapR, respectively. nih.govasm.orgresearchgate.net These genes encode the pentalenolactone-insensitive GAPDH isoenzyme. researchgate.netscispace.com
Expression of these resistance genes in a heterologous host, such as E. coli, which normally possesses a pentalenolactone-sensitive GAPDH, has been shown to confer a resistant phenotype. nih.govnih.govnih.gov For example, the gap1 gene from S. avermitilis was expressed in E. coli, and the resulting recombinant GAPDH was insensitive to pentalenolactone, while the native E. coli GAPDH was readily inactivated. nih.govnih.gov This confirms that the product of this single gene is sufficient to provide resistance.
While the primary mechanism in producer strains is the expression of a distinct resistant isoenzyme, studies have also identified specific point mutations that can lead to resistance. In one study, a previously unknown mutation in the gapA gene of E. coli was found to confer resistance to pentalenolactone. mdpi.com This mutation resulted in the substitution of threonine with serine at position 175. mdpi.com The only difference is the absence of a methyl group, and it is hypothesized that this subtle change in hydrophobicity may alter the stability of the complex between pentalenolactone and the GAPDH active site. mdpi.com
Advanced Research Methodologies for Pentalenolactone E Studies
Isolation and Purification Techniques for Microbial Metabolites
The journey from a microbial culture to a pure sample of pentalenolactone (B1231341) E or its precursors involves a multi-step process of separation and purification. Pentalenolactones are sesquiterpenoid antibiotics produced by various species of the bacterial genus Streptomyces. mdpi.commdpi.com The general workflow begins with large-scale fermentation of the producing strain, such as Streptomyces sp. NRRL S-4 or Streptomyces sp. AP22, in a suitable liquid medium for several days. mdpi.commdpi.com
Following fermentation, the culture broth is typically acidified and extracted with an organic solvent, commonly ethyl acetate (B1210297) or chloroform, to separate the metabolites from the aqueous medium. mdpi.comasm.org This crude extract contains a complex mixture of compounds. To isolate the target metabolites, researchers employ various chromatographic techniques. A common strategy involves initial fractionation using column chromatography (CC) with a stationary phase like Diaion HP-20 or silica (B1680970) gel. asm.org Further purification is achieved through more refined chromatographic methods, such as size-exclusion chromatography on Sephadex LH-20, followed by high-performance liquid chromatography (HPLC), often using a reversed-phase (RP) C18 column. mdpi.commdpi.com Each step is guided by bioassays or analytical monitoring to track the fraction containing the desired compound.
Table 1: General Workflow for Isolation and Purification
| Step | Technique/Method | Purpose | Source(s) |
|---|---|---|---|
| 1. Culturing | Large-scale liquid fermentation | To grow the Streptomyces strain and induce production of secondary metabolites. | mdpi.com |
| 2. Extraction | Solvent extraction (e.g., with ethyl acetate) | To separate the crude mixture of metabolites from the culture broth. | mdpi.comasm.org |
| 3. Initial Fractionation | Column Chromatography (CC) on ODS or similar | To separate the crude extract into simpler fractions based on polarity. | mdpi.com |
| 4. Intermediate Purification | Size-Exclusion Chromatography (e.g., Sephadex LH-20) | To separate compounds based on their molecular size. | mdpi.com |
| 5. Final Purification | High-Performance Liquid Chromatography (HPLC/RP-HPLC) | To achieve high purity of the target compound (e.g., pentalenolactone E). | mdpi.commdpi.com |
Spectroscopic Characterization for Structural Elucidation and Confirmation
Once a pure compound is isolated, its chemical structure must be determined. Spectroscopic methods are the cornerstone of this process, providing detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the molecular puzzle. nih.govfigshare.com
1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and number of protons, while ¹³C NMR reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). mdpi.comnih.gov
2D NMR (COSY, HMBC, HMQC/HSQC, NOESY): These experiments reveal connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. mdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and placing functional groups. mdpi.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry and conformation of the molecule. nih.govfigshare.com For example, in the study of an 11β-hydroxy-1-deoxypentalenic acid, a precursor to this compound, NOESY correlations were critical in establishing the configuration of the newly introduced hydroxyl group. nih.gov
Advanced NMR methods, such as those that edit spectra to show only specific types of carbons (CH, CH₂, CH₃), can be used to simplify crowded spectra and resolve overlapping signals, which is common in complex natural products. tandfonline.com
Table 2: NMR Techniques in Pentalenolactone Research
| NMR Experiment | Information Provided | Application Example | Source(s) |
|---|---|---|---|
| ¹H NMR | Chemical shift and coupling of protons. | Identifies proton environments. | nih.gov |
| ¹³C NMR | Chemical shift of carbon atoms. | Determines the carbon skeleton backbone. | nih.gov |
| COSY | Shows ¹H-¹H spin-spin coupling. | Establishes proton connectivity sequences. | mdpi.com |
| HMQC/HSQC | Correlates protons to their directly attached carbons. | Assigns protons to specific carbons. | nih.gov |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects molecular fragments and places quaternary carbons/functional groups. | mdpi.comnih.gov |
| NOESY | Shows through-space correlations between protons. | Determines relative stereochemistry and 3D conformation. | nih.govfigshare.com |
Mass spectrometry (MS) is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly vital as it provides a highly accurate mass measurement. mdpi.com This accuracy allows for the unambiguous determination of the molecular formula by calculating the elemental composition that fits the measured mass. mdpi.commdpi.com For instance, the molecular formula of a pentalenolactone analog was determined to be C₁₅H₂₀O₄ based on its high-resolution electrospray ionization mass spectrometry (HRESIMS) data, which showed a deprotonated molecule at m/z 263.1282. mdpi.com In addition to the molecular formula, the fragmentation pattern of the molecule in the mass spectrometer can provide further structural clues. mdpi.com
Table 3: Example HRESIMS Data for Pentalenolactone Analogs
| Compound | Ion | Measured m/z | Calculated m/z | Deduced Formula | Source(s) |
|---|---|---|---|---|---|
| 1-deoxy-8α-hydroxypentalenic acid | [M − H]⁻ | 249.1489 | 249.1485 | C₁₅H₂₁O₃ | mdpi.com |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | [M − H]⁻ | 263.1282 | 263.1278 | C₁₅H₂₀O₄ | mdpi.com |
| Pentalenolactone | [M+H]⁺ | 277.0988 | - | C₁₅H₁₆O₅ | mdpi.com |
While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography provides the definitive, unambiguous three-dimensional structure and absolute configuration. secondarymetabolites.org This technique requires the compound to be crystallized, which can be a significant challenge. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the precise position of every atom in the molecule. The structure of the bromohydrin of tetrahydropentalenolactone (B142880) was confirmed using this method. secondarymetabolites.org Beyond confirming the structure of the molecule itself, X-ray crystallography can be used to study how pentalenolactone interacts with its biological targets. For example, co-crystallizing pentalenolactone with its target enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), would provide a precise map of the binding site interactions.
Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Formula Determination
Chromatographic and Separation Science Applications in Metabolite Profiling
Chromatographic methods are used not only for purification but also for the analytical task of metabolite profiling. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used to analyze the mixture of metabolites produced by Streptomyces cultures. mdpi.comasm.org
GC-MS is particularly effective for analyzing volatile or semi-volatile compounds. For pentalenolactones, which are not inherently volatile, a chemical derivatization step, such as methylation with TMS-diazomethane, is often performed to make them suitable for GC analysis. asm.orgnih.gov This method is highly sensitive and can be used to compare the metabolic profiles of wild-type and mutant bacterial strains, helping to identify which compounds are affected by a specific gene deletion. asm.org
HPLC, often coupled to a UV detector or a mass spectrometer (LC-MS), is used to separate and quantify compounds in a liquid mixture. mdpi.com Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to standard HPLC. mdpi.com These techniques are essential for quantifying the production of this compound and tracking the appearance and disappearance of biosynthetic intermediates under different experimental conditions. mdpi.comnih.gov
Bioinformatic Tools for Gene Cluster Mining and Enzyme Prediction
The biosynthesis of complex secondary metabolites like this compound is encoded by a set of genes grouped together on the bacterial chromosome, known as a Biosynthetic Gene Cluster (BGC). mdpi.comnih.gov With the advent of rapid whole-genome sequencing, bioinformatic tools have become indispensable for identifying and analyzing these BGCs. dtu.dkjmb.or.kr
Software such as antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) and BLAST (Basic Local Alignment Search Tool) are used to scan entire bacterial genomes for sequences characteristic of BGCs. mdpi.commdpi.comjmb.or.kr The antiSMASH pipeline can identify the boundaries of the cluster and predict the function of each individual gene (Open Reading Frame, ORF) within it by comparing them to databases of known enzymes. mdpi.comjmb.or.kr For example, analysis of the Streptomyces avermitilis genome identified a 13.4-kb gene cluster (the ptl cluster) responsible for pentalenolactone biosynthesis. secondarymetabolites.orgnih.gov Bioinformatic analysis predicted that the gene ptlE encodes a Baeyer–Villiger monooxygenase, the enzyme class responsible for forming the lactone ring, and that ptlA encodes a pentalenene (B1246303) synthase, the enzyme catalyzing the first committed step in the pathway. mdpi.comnih.gov These in silico predictions guide subsequent experimental work, such as gene knockout studies and in vitro enzymatic assays, to confirm the function of each enzyme in the pathway leading to this compound. nih.govebi.ac.uk
Table 4: Key Genes in the Pentalenolactone Biosynthetic Cluster and Their Predicted Functions
| Gene | Predicted Function | Role in Biosynthesis | Source(s) |
|---|---|---|---|
| ptlA | Pentalenene synthase | Cyclization of farnesyl diphosphate (B83284) to pentalenene. | nih.gov |
| ptlH | Non-heme iron dioxygenase | Hydroxylation of 1-deoxypentalenic acid. | nih.govfigshare.com |
| ptlF | Short-chain dehydrogenase | Oxidation of a hydroxyl group to a ketone. | nih.govebi.ac.uk |
| ptlE | Baeyer–Villiger monooxygenase | Oxidation of a ketone to form the lactone ring. | mdpi.comebi.ac.uk |
| ptlD | Fe(II)/α-ketoglutarate-dependent dioxygenase | Oxidation of pentalenolactone D to this compound. | ebi.ac.uk |
| gap1 | GAPDH, pentalenolactone-insensitive | Confers resistance to the producing organism. | nih.gov |
Genetic Engineering and Mutagenesis for Biosynthetic Pathway Dissection
The elucidation of the this compound biosynthetic pathway heavily relies on genetic engineering and mutagenesis. These techniques are pivotal in identifying the roles of individual genes within the pentalenolactone biosynthetic gene cluster (ptl or pen) found in producing organisms like Streptomyces avermitilis and Streptomyces exfoliatus. nih.govnih.gov
A primary strategy involves the creation of targeted gene knockouts. oup.com By deleting a specific gene from the cluster, scientists can observe the resulting metabolic profile. If the deleted gene is responsible for a particular step in the pathway, its substrate will often accumulate, or the production of downstream intermediates, including this compound, will be abolished. For instance, the deletion of the entire 13.4 kb ptl gene cluster in S. avermitilis completely eliminated the production of pentalenolactone metabolites. nih.gov
Another powerful tool is heterologous expression. mdpi.comrsc.org This involves transferring the entire biosynthetic gene cluster, or individual genes, from the native producer into a host organism that does not naturally produce the compound, such as Escherichia coli or Streptomyces lividans. nih.gov When the intact ptl cluster was moved to S. lividans 1326, the host began producing pentalenic acid, a known shunt metabolite of the pentalenolactone pathway. nih.gov This confirmed the cluster's function and provided a more tractable system for further study.
Site-directed mutagenesis allows for the investigation of specific amino acid residues within an enzyme. mdpi.com By changing a single amino acid in the active site of an enzyme like pentalenene synthase, researchers can alter its catalytic activity or even change the products it forms. mdpi.com For example, random mutagenesis of a pentalenene synthase (PentS) led to the discovery of the T182 residue as a novel key active site. mdpi.com Variants at this position, such as T182A and T182C, showed altered product distributions, highlighting its role in controlling the cyclization reaction. mdpi.com
These genetic manipulations have been crucial for assigning function to the genes within the cluster. Deletion of the ptlD gene in S. avermitilis led to the accumulation of neopentalenolactone D, identifying it as the substrate for the PtlD enzyme. acs.org Similarly, a double deletion mutant (ΔptlEΔptlD) accumulated the substrate for the PtlE enzyme. acs.org
Table 1: Selected Gene Knockout Experiments in Pentalenolactone Biosynthesis
| Organism | Gene(s) Deleted | Resulting Phenotype | Implied Function of Gene Product | Reference |
|---|---|---|---|---|
| S. avermitilis | Entire ptl cluster (13.4 kb) | Abolished formation of all pentalenolactone metabolites. | The cluster is responsible for pentalenolactone biosynthesis. | nih.gov |
| S. avermitilis | ptlD | Accumulation of neopentalenolactone D. | PtlD acts on neopentalenolactone D. | acs.org |
| S. avermitilis | ΔptlEΔptlD | Accumulation of 1-deoxy-11-oxopentalenic acid. | PtlE acts on 1-deoxy-11-oxopentalenic acid. | acs.org |
| S. exfoliatus | penR | Significantly decreased production of pentalenolactones. | PenR is a positive regulator of the biosynthetic pathway. | asm.org |
In Vitro Enzyme Assays and Biochemical Characterization Techniques
While genetic engineering reveals the in vivo role of a gene, in vitro enzyme assays provide direct evidence of an enzyme's specific biochemical function. This approach involves expressing and purifying a single enzyme and then testing its activity in a controlled laboratory setting with putative substrates.
The process begins with cloning the gene of interest, such as ptlH or ptlI, and overexpressing it in a host like E. coli to produce large quantities of the corresponding enzyme. nih.govebi.ac.uk The enzyme is then purified to homogeneity. nih.gov
The purified enzyme is incubated with a suspected substrate and any necessary cofactors (e.g., NAD+, NADPH, Fe(II), α-ketoglutarate, O2). nih.gov The reaction mixture is then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product. acs.orgnih.gov This allows for unambiguous confirmation of the enzyme's catalytic activity.
For example, recombinant PtlI, a cytochrome P450, was expressed and purified. ebi.ac.uk Binding assays showed it had a high affinity for pentalenene. ebi.ac.uk When incubated with pentalenene in the presence of required cofactors, it catalyzed the oxidation of pentalenene to pentalenene-13-ol, pentalenene-13-al, and pentalenic acid, confirming its role as a multi-step oxidase. rsc.org
Similarly, the function of PtlH was confirmed in vitro. nih.gov Purified recombinant PtlH was incubated with 1-deoxypentalenic acid, Fe(II), and α-ketoglutarate. The reaction yielded (-)-11β-hydroxy-1-deoxypentalenic acid, identifying PtlH as a specific dioxygenase. nih.gov Further studies determined its steady-state kinetic parameters, with a kcat of 4.2 s⁻¹ and a Km for its substrate of 0.57 mM. nih.gov
These biochemical characterizations have been systematically applied to many enzymes in the pathway. Recombinant PenE and PntE were shown to be Baeyer-Villiger monooxygenases that convert 1-deoxy-11-oxopentalenic acid to pentalenolactone D. nih.gov Subsequently, recombinant PenD, PntD, and PtlD were all confirmed to catalyze the oxidation of pentalenolactone D to produce both this compound and pentalenolactone F. nih.gov
Table 2: Biochemical Characterization of Key Pentalenolactone Biosynthetic Enzymes
| Enzyme | Source Organism | Substrate(s) | Product(s) | Cofactor(s) | Reference |
|---|---|---|---|---|---|
| PtlA (Pentalenene synthase) | S. avermitilis | Farnesyl diphosphate | Pentalenene | Mg²⁺ | nih.govnih.gov |
| PtlI (Cytochrome P450) | S. avermitilis | Pentalenene | Pentalenene-13-ol, Pentalenene-13-al, Pentalenic acid | NADPH, O₂ | rsc.orgebi.ac.uk |
| PtlH (Dioxygenase) | S. avermitilis | 1-deoxypentalenic acid | (-)-11β-hydroxy-1-deoxypentalenic acid | Fe(II), α-ketoglutarate, O₂ | nih.gov |
| PtlF (Dehydrogenase) | S. avermitilis | 1-deoxy-11β-hydroxypentalenic acid | 1-deoxy-11-oxopentalenic acid | NAD⁺ | nih.gov |
| PtlE/PenE/PntE (BVMO) | S. avermitilis, S. exfoliatus, S. arenae | 1-deoxy-11-oxopentalenic acid | Pentalenolactone D | NADPH, FAD | nih.govacs.org |
| PtlD/PenD/PntD (Oxygenase) | S. avermitilis, S. exfoliatus, S. arenae | Pentalenolactone D | This compound, Pentalenolactone F | Fe²⁺, α-ketoglutarate, O₂ | nih.gov |
Future Research Directions and Translational Perspectives for Pentalenolactone E
Optimized Biosynthetic Production of Pentalenolactone (B1231341) E Through Metabolic Engineering
The natural production of pentalenolactone E by various Streptomyces species is often inefficient for large-scale applications. researchgate.netmdpi.com Metabolic engineering offers a promising strategy to enhance its yield. The biosynthetic gene clusters (BGCs) responsible for pentalenolactone production, such as the pen, pnt, and ptl clusters, have been identified in several Streptomyces strains, including S. exfoliatus, S. arenae, and S. avermitilis. mdpi.comasm.org These clusters contain the necessary genes for the multi-step conversion of farnesyl diphosphate (B83284) (FPP) into this compound. rsc.org
A key approach involves the heterologous expression of these BGCs in more tractable and rapidly growing host organisms. mdpi.com While Streptomyces species are the natural producers, hosts like Escherichia coli and the fast-growing marine bacterium Vibrio natriegens are being explored as alternative production platforms. mdpi.commdpi.comresearchgate.net For instance, the heterologous biosynthesis of pentalenene (B1246303), the hydrocarbon precursor to pentalenolactones, has been successfully established in V. natriegens. mdpi.comresearchgate.net
Optimization strategies focus on several key areas:
Enhancing Precursor Supply: The biosynthesis of this compound begins with FPP, which is derived from the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway. mdpi.com Overexpressing key enzymes in these pathways can increase the pool of FPP available for pentalenolactone synthesis.
Gene Cluster Engineering: The copy number of the biosynthetic genes can be increased, and their expression can be fine-tuned using strong, inducible promoters to balance the metabolic load on the host cell. mdpi.commdpi.com
Host Strain Modification: Transcriptomic analysis of engineered strains has revealed metabolic bottlenecks, such as limitations in the supply of ATP and NADPH, which are crucial cofactors for the biosynthetic enzymes. mdpi.comresearchgate.net Future work will involve engineering the host's central metabolism to alleviate these limitations. dntb.gov.ua
| Host Organism | Engineering Strategy | Outcome |
| Vibrio natriegens | Heterologous expression of pentalenene synthase and MVA pathway genes, optimization of culture conditions. | Increased pentalenene yield from 0.75 mg/L to 39.4 mg/L. mdpi.comresearchgate.net |
| Streptomyces lividans | Transfer of the entire 13.4 kb pentalenolactone BGC from S. avermitilis. | Production of pentalenic acid, a shunt metabolite. nih.gov |
| Escherichia coli | Expression of individual pentalenolactone biosynthetic genes (e.g., ptlA, ptlF). | Characterization of enzyme function and production of biosynthetic intermediates. nih.govnih.gov |
Chemoenzymatic and Biocatalytic Approaches to this compound and Its Derivatives
The complex structure of this compound makes its total chemical synthesis challenging. Chemoenzymatic and biocatalytic methods, which combine the precision of enzymes with the versatility of chemical reactions, offer a powerful alternative for producing this compound and its derivatives. researchgate.netacs.org
The biosynthetic pathway of pentalenolactone involves a series of enzymatic transformations, including cyclization, oxidation, and rearrangement reactions. asm.orgrsc.org Key enzymes in this pathway, such as pentalenene synthase, cytochrome P450 monooxygenases (P450s), and Baeyer-Villiger monooxygenases (BVMOs), are prime candidates for use as biocatalysts. ebi.ac.ukrsc.orgresearchgate.net
For example, recombinant P450s have been shown to catalyze specific hydroxylation and epoxidation steps in the pathway. rsc.org Similarly, BVMOs are responsible for the crucial lactone ring formation. ebi.ac.ukresearchgate.net These enzymes can be used in vitro or in whole-cell biotransformation systems to convert biosynthetic intermediates into more advanced structures.
A significant advantage of these approaches is the ability to generate novel derivatives of this compound. By using engineered enzymes with altered substrate specificity or by feeding the biocatalytic system with modified substrates, it is possible to create a library of pentalenolactone analogs with potentially improved or novel biological activities. nih.gov
Discovery of Novel Biological Targets and Mechanisms of this compound Action
The primary known biological target of this compound is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). mdpi.comebi.ac.uk this compound acts as a covalent inhibitor, alkylating a cysteine residue in the active site of GAPDH, thereby blocking glycolysis. mdpi.comnih.gov This mechanism underlies its antibiotic activity against a broad spectrum of bacteria, fungi, and some protozoa. mdpi.comresearchgate.net
However, the full extent of this compound's biological activities and its potential interactions with other cellular targets remain to be fully elucidated. Future research should focus on:
Proteomics and Metabolomics Studies: Using techniques like activity-based protein profiling and global metabolomics to identify other potential protein targets and to understand the broader metabolic consequences of GAPDH inhibition.
Investigating Effects on Different Cell Types: While its antimicrobial properties are well-documented, this compound has also been shown to inhibit the proliferation of vascular smooth muscle cells and to have antiviral activity against DNA viruses like herpes simplex virus. nih.gov Further investigation into these effects could reveal novel therapeutic applications.
Understanding Resistance Mechanisms: Producer organisms like Streptomyces have evolved self-resistance mechanisms, often involving the expression of a pentalenolactone-insensitive isoform of GAPDH. mdpi.comebi.ac.uknih.gov Studying these resistance mechanisms can provide insights into the molecular interactions between this compound and its target, and may inform the design of more effective inhibitors.
Rational Design and Synthesis of this compound Analogs with Enhanced Specificity or Potency
The unique structure of this compound, particularly its reactive epoxylactone moiety, is crucial for its biological activity. mdpi.comasm.org This understanding provides a basis for the rational design and synthesis of analogs with improved properties. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are essential in this endeavor.
For example, the synthesis and biological evaluation of various isomers and analogs of pentalenolactone have been undertaken. researchgate.netacs.orgsoton.ac.uk These studies can help to identify the key structural features required for potent GAPDH inhibition and to guide the design of new compounds with enhanced specificity for the target enzyme, potentially reducing off-target effects.
The total synthesis of this compound and its analogs, while complex, allows for precise modifications to the molecule that are not easily achievable through biocatalytic methods. researchgate.netacs.orgacs.org Advances in synthetic organic chemistry, such as the development of novel annulation strategies and carbon-hydrogen insertion reactions, are making the synthesis of these complex molecules more efficient. researchgate.netacs.org
Applications of this compound as a Chemical Biology Probe and Research Tool
The specific and covalent nature of the interaction between this compound and GAPDH makes it a valuable tool for chemical biology research. mdpi.comnih.gov It can be used as a chemical probe to study the role of GAPDH in various cellular processes beyond glycolysis.
For instance, this compound could be used to:
Investigate the "moonlighting" functions of GAPDH: GAPDH is known to have roles in processes such as apoptosis, DNA repair, and viral pathogenesis. This compound can be used to selectively inhibit GAPDH and observe the resulting effects on these processes.
Develop new selectable markers: The gene encoding the pentalenolactone-resistant isoform of GAPDH can be used as a selectable marker in genetic engineering applications, particularly for strains that are already resistant to common antibiotics like kanamycin (B1662678) or ampicillin. mdpi.com
Study enzyme kinetics and mechanisms: The irreversible inhibition of GAPDH by this compound provides a model system for studying the kinetics and mechanisms of covalent enzyme inhibition.
Q & A
Basic: What is the biosynthetic pathway of pentalenolactone E in Streptomyces species?
This compound (15) is an intermediate in the biosynthesis of pentalenolactone antibiotics. The pathway begins with the cyclization of farnesyl diphosphate (FPP) to pentalenene, which undergoes sequential oxidations to form 1-deoxy-11-oxopentalenic acid (7). Key Fe²⁺-α-ketoglutarate-dependent dioxygenases (PenD, PntD, or PtlD) catalyze the two-step desaturation and epoxidation of pentalenolactone D (8) to yield this compound (15) and subsequently pentalenolactone F (16) . This pathway is conserved across Streptomyces gene clusters (pen, pnt, ptl), with this compound serving as a transient intermediate in vivo .
Advanced: How can gene deletion mutants and complementation experiments elucidate the role of Fe²⁺-α-ketoglutarate-dependent dioxygenases in this compound biosynthesis?
Gene deletion mutants (e.g., ΔpenD or ΔpntD) accumulate pentalenolactone D (8) but lack downstream metabolites (15, 16), confirming the dioxygenases' role. Complementation with penD or pntD under an inducible promoter (e.g., ermE) restores the pathway, enabling detection of 15 and 16 via GC-MS. For example, Streptomyces avermitilis ΔptlEΔptlD mutants complemented with pntE and pntD produced 16 and its epimer (18), validating the dioxygenase activity . Kinetic assays using purified enzymes further confirm the conversion of 8 to 15 and 16 in vitro .
Advanced: What analytical techniques are critical for resolving stereochemical outcomes in this compound biosynthesis?
GC-MS : Identifies intermediates (e.g., methyl esters of 15, 16) by retention time and fragmentation patterns .
NMR Spectroscopy : Determines stereochemistry of epoxides (e.g., 16 vs. 18) through coupling constants and NOE correlations .
X-ray Crystallography : Resolves absolute configurations, as demonstrated for pentalenolactone G and F derivatives .
Chiral HPLC : Separates enantiomers when epimerization occurs in vivo (e.g., 18 formation via non-cluster oxygenases) .
Advanced: How can researchers address contradictions in identifying shunt metabolites during this compound biosynthesis?
Discrepancies arise when non-cluster enzymes (e.g., CYP105D7) hydroxylate intermediates like 1-deoxypentalenic acid (5) to shunt products (e.g., pentalenic acid). To resolve these:
- Comparative Metabolite Profiling : Analyze ΔpenD mutants vs. wild-type strains to distinguish pathway-specific vs. shunt metabolites .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected metabolites back to their biosynthetic origin .
- Enzyme Inhibition : Apply selective inhibitors (e.g., cytochrome P450 inhibitors) to block shunt pathways and validate intermediates .
Advanced: What strategies determine substrate specificity of Baeyer-Villiger monooxygenases (BVMOs) in this compound production?
Hybrid Gene Construction : Swap domains between PtlE and PntE (e.g., FAD-binding regions) to test regioselectivity. For example, ptlE/pntE600 hybrid increased neopentalenolactone D (9) production, revealing domain-specific substrate recognition .
Kinetic Assays : Compare values for substrates (8 vs. 9) using purified BVMOs. PtlE showed higher specificity for 9, while PntE favored 8 .
Docking Simulations : Model substrate-enzyme interactions to predict regiochemical outcomes of Baeyer-Villiger oxidations .
Advanced: How to validate the oxidative rearrangement of pentalenolactone F (16) to pentalenolactone (1) mediated by cytochrome P450?
Heterologous Expression : Introduce penM (encoding P450) into S. avermitilis ΔptlEΔptlD mutants producing 12. LC-MS detects pentalenolactone (1) and confirms the rearrangement .
¹⁸O Labeling : Incubate 16 with PenM in an ¹⁸O₂ atmosphere; mass spectrometry identifies ¹⁸O incorporation in 1, proving oxygen-dependent rearrangement .
Radical Trapping : Use spin-trapping agents (e.g., TEMPO) to detect transient radical intermediates during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
